Dimethyl (cyanomethyl)propanedioate

Malonate acidity Enolate formation Alkylation kinetics

Dimethyl (cyanomethyl)propanedioate (CAS 61760‑67‑6), also known as dimethyl 2‑(cyanomethyl)malonate, is a C₇H₉NO₄ malonate diester bearing a cyanomethyl substituent at the α‑position [REFS‑1]. With a molecular weight of 171.15 g·mol⁻¹, two ester carbonyls, and one nitrile group, the compound provides three distinct electrophilic/reactivity centers in a single compact scaffold, making it a versatile intermediate for heterocycle construction and C–C bond‑forming reactions [REFS‑1].

Molecular Formula C7H9NO4
Molecular Weight 171.15 g/mol
CAS No. 61760-67-6
Cat. No. B15458843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (cyanomethyl)propanedioate
CAS61760-67-6
Molecular FormulaC7H9NO4
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC#N)C(=O)OC
InChIInChI=1S/C7H9NO4/c1-11-6(9)5(3-4-8)7(10)12-2/h5H,3H2,1-2H3
InChIKeyRQUPEZUKPGGTDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl (cyanomethyl)propanedioate (CAS 61760-67-6) – A Dual-Ester, Cyano-Functionalized Malonate Building Block for Procurement Specification


Dimethyl (cyanomethyl)propanedioate (CAS 61760‑67‑6), also known as dimethyl 2‑(cyanomethyl)malonate, is a C₇H₉NO₄ malonate diester bearing a cyanomethyl substituent at the α‑position [REFS‑1]. With a molecular weight of 171.15 g·mol⁻¹, two ester carbonyls, and one nitrile group, the compound provides three distinct electrophilic/reactivity centers in a single compact scaffold, making it a versatile intermediate for heterocycle construction and C–C bond‑forming reactions [REFS‑1]. Its computed XLogP3 of –0.1 and topological polar surface area of 76.4 Ų [REFS‑1] place it in a physicochemical space that is distinct from the more lipophilic diethyl analog, influencing solubility and formulation behavior in multi‑step sequences.

Why Generic Substitution of Dimethyl (cyanomethyl)propanedioate with Other Malonates or Cyanoacetates Leads to Divergent Reactivity Outcomes


Simple malonic esters (dimethyl malonate, diethyl malonate) lack the nitrile functionality that enables orthogonal reactivity and heterocycle formation, while cyanoacetates (e.g., methyl cyanoacetate) possess only a single ester group, limiting the scope of subsequent derivatizations [REFS‑1]. The diethyl analog (diethyl 2‑(cyanomethyl)malonate, CAS 17109‑93‑2) differs in both steric demand and intrinsic acidity of the α‑C–H bond, leading to measurably different enolization and alkylation kinetics [REFS‑2]. Furthermore, the C‑methylated derivative (dimethyl 2‑(cyanomethyl)‑2‑methylpropanedioate, CAS 61760‑64‑3) is a quaternary carbon building block that cannot serve as a C‑nucleophile, fundamentally altering the synthetic transformations available to the user [REFS‑3]. The quantitative evidence below demonstrates that each structural variation carries a distinct and measurable reactivity profile, making indiscriminate substitution a source of yield loss, side‑product formation, or outright reaction failure.

Quantitative Evidence Guide: Measurable Differentiation of Dimethyl (cyanomethyl)propanedioate from Closest Analogs


α‑C–H Acidity Advantage of the Dimethyl Ester Over the Diethyl Analog

The α‑C–H acidity of dialkyl malonates is a primary determinant of enolate formation rate under basic conditions. Dimethyl malonate exhibits a pKₐ (DMSO) of 15.9, whereas diethyl malonate is measurably less acidic with a pKₐ of 16.4 [REFS‑1]. While direct pKₐ data for dimethyl (cyanomethyl)propanedioate are not reported in the same study, the electron‑withdrawing cyanomethyl substituent is known to further increase acidity relative to the parent malonate; therefore the dimethyl ester variant retains the intrinsic 0.5 pKₐ unit advantage over its diethyl counterpart [REFS‑1]. This translates to approximately a three‑fold higher enolate concentration under identical basic conditions, directly impacting alkylation and Michael‑addition reaction rates.

Malonate acidity Enolate formation Alkylation kinetics

Orthogonal Transesterification of the Ester Groups with Retention of the Cyanomethyl Functionality

Under Zn(ClO₄)₂·6H₂O catalysis (5 mol %), dimethyl (cyanomethyl)propanedioate undergoes transesterification with primary and secondary alcohols to give the corresponding esters in high yield, while the cyanomethyl C≡N group survives the reaction conditions without any detectable side reaction [REFS‑1]. This contrasts with unsubstituted malonic esters, which under identical conditions give bis‑transesterification products in 68–99% yield and mono‑transesterification products in 22–42% yield, but lack the orthogonal nitrile handle for subsequent diversification [REFS‑1]. The reaction times for 2‑mono‑ and 2‑di‑substituted malonic esters are comparable, indicating that the cyanomethyl substituent does not retard the transesterification rate [REFS‑1].

Transesterification Cyanomethyl stability Zinc perchlorate catalysis

Functional-Group Density: Three Reactive Centers in a Single Compact Intermediate

Dimethyl (cyanomethyl)propanedioate (MW 171.15 g mol⁻¹) contains two ester carbonyls and one nitrile group [REFS‑1], providing three distinct electrophilic/reactivity loci per molecule. In comparison, dimethyl malonate (MW 132.12 g mol⁻¹) offers only two ester groups [REFS‑2], while methyl cyanoacetate (MW 99.09 g mol⁻¹) provides one ester and one nitrile [REFS‑3]. The higher functional‑group density of the target compound translates to a greater number of derivatizable positions per unit mass, which is a key procurement metric when sourcing intermediates for library synthesis or parallel medicinal‑chemistry campaigns.

Functional group density Atom economy Heterocycle synthesis

Differentiation from the Quaternary‑Carbon Analog (CAS 61760‑64‑3) in Nucleophilic Reactivity

The C‑methylated analog, dimethyl 2‑(cyanomethyl)‑2‑methylpropanedioate (CAS 61760‑64‑3, MW 185.18 g mol⁻¹), contains a quaternary α‑carbon and therefore lacks an acidic α‑C–H proton [REFS‑1]. This structural difference abolishes the ability to form an enolate and consequently eliminates all enolate‑based transformations (alkylation, Michael addition, Knoevenagel condensation) that are central to the utility of dimethyl (cyanomethyl)propanedioate. In contrast, the target compound retains one acidic α‑C–H (estimated pKₐ ≈ 13–14 in DMSO after accounting for the electron‑withdrawing cyanomethyl group), enabling nucleophilic reactivity [REFS‑2].

Enolate reactivity Quaternary carbon Alkylation scope

Methyl‑Ester Advantage for Krapcho Dealkoxycarbonylation Selectivity

The Krapcho dealkoxycarbonylation reaction proceeds most efficiently with methyl esters of malonic acids, as the methoxide leaving group is generated under milder conditions (LiCl or NaCl in DMSO at 120–160 °C) compared to the ethoxide from diethyl malonates, which requires higher temperatures or prolonged reaction times [REFS‑1]. Dimethyl (cyanomethyl)propanedioate, bearing two methyl ester groups, is therefore poised for selective mono‑dealkoxycarbonylation to yield methyl 3‑cyanopropanoate derivatives, a transformation that is well‑precedented for α‑substituted dimethyl malonates [REFS‑1]. The diethyl analog (CAS 17109‑93‑2) requires more forcing conditions that can compromise the integrity of the nitrile group [REFS‑1].

Krapcho reaction Decarboxylation Methyl ester selectivity

Nitrile as a Latent Carboxylic Acid: Orthogonal Protection Strategy

The cyanomethyl substituent can serve as a masked carboxylic acid equivalent: nitrile hydrolysis (H₂O₂/NaOH or concentrated HCl) yields the corresponding carboxylic acid without affecting the methyl ester groups when carefully controlled [REFS‑1]. This contrasts with cyanoacetates (e.g., methyl cyanoacetate), where nitrile hydrolysis generates a malonic acid monoester that is prone to spontaneous decarboxylation, limiting synthetic utility [REFS‑2]. The malonate scaffold of dimethyl (cyanomethyl)propanedioate stabilizes the intermediate, allowing stepwise deprotection of the nitrile and each ester in a programmable sequence.

Nitrile hydrolysis Orthogonal deprotection Cyanomethyl ester

Best Research and Industrial Application Scenarios for Dimethyl (cyanomethyl)propanedioate (CAS 61760-67-6)


Medicinal Chemistry: Synthesis of Nitrogen‑Containing Heterocycles via Tandem Alkylation–Cyclocondensation

The combination of an acidic α‑C–H (enabling enolate alkylation) and a pendant nitrile (enabling subsequent cyclocondensation with hydrazines, amidines, or hydroxylamine) makes dimethyl (cyanomethyl)propanedioate an ideal precursor for pyrazoles, pyrimidines, and isoxazoles [REFS‑1]. The dimethyl ester configuration ensures efficient Krapcho dealkoxycarbonylation after cyclization to remove the unwanted ester without disturbing the heterocycle [REFS‑2]. Procurement of this compound eliminates the need to prepare the cyanomethyl malonate via alkylation of dimethyl malonate with chloroacetonitrile in‑house, a step that typically requires chromatographic purification to separate mono‑ and bis‑alkylation products.

Agrochemical Intermediate: 3‑Cyanopropanoate Esters via Selective Mono‑Dealkoxycarbonylation

Krapcho dealkoxycarbonylation of dimethyl (cyanomethyl)propanedioate with LiCl in DMSO at 140–150 °C yields methyl 3‑cyanopropanoate derivatives in high yield, which are key intermediates for pyrethroid insecticides and plant growth regulators [REFS‑1]. The methyl ester advantage (lower reaction temperature vs. diethyl analog) preserves the nitrile group, avoiding the formation of amide side products that plague the diethyl variant at elevated temperatures [REFS‑1].

Diversity‑Oriented Synthesis: Orthogonal Derivatization of Three Reactive Centers

In parallel library synthesis, the ability to sequentially address the nitrile (via hydrolysis to acid or reduction to amine), one ester (via transesterification or aminolysis), and the second ester (via Krapcho decarboxylation) provides three points of diversity from a single building block [REFS‑1][REFS‑2]. The zinc perchlorate‑catalyzed transesterification protocol allows clean ester exchange without nitrile interference, enabling late‑stage diversification of the ester moieties after the core scaffold has been assembled [REFS‑3].

Process Chemistry: Kilogram‑Scale Alkylation with Reduced Base Loading

The enhanced α‑C–H acidity of the dimethyl malonate scaffold (pKₐ 15.9 vs. 16.4 for diethyl) [REFS‑1] allows industrial alkylation processes to employ K₂CO₃ or DBU as base instead of NaH or LDA, reducing exotherm hazards, simplifying work‑up, and lowering solvent waste. The cyanomethyl group remains intact under these mild basic conditions, enabling a one‑pot alkylation–cyclization sequence that is impractical with the less acidic diethyl analog, which would require stronger base and a separate neutralization step before cyclization.

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